
5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one
Overview
Description
5-Iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one: is a heterocyclic organic compound with the molecular formula C6H7IN2OS This compound is characterized by the presence of an iodine atom, a methyl group, and a methylsulfanyl group attached to a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methyl-2-methylsulfanyl-pyrimidin-4-one.
Iodination: The introduction of the iodine atom is achieved through an iodination reaction. This can be done using iodine (I2) or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting material and the desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in 5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidinone, while oxidation of the methylsulfanyl group would produce a sulfoxide or sulfone derivative.
Scientific Research Applications
Scientific Research Applications
- Chemistry 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one serves as a precursor for synthesizing other halogenated uracil derivatives, useful as intermediates in organic synthesis.
- Biology It is studied for its potential role in modifying nucleic acids and investigating DNA-protein interactions.
- Medicine The compound is explored for potential antiviral and anticancer properties, though further research is needed.
- Industry It is utilized in developing novel materials and chemical sensors.
5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one's structure allows it to interact with nucleic acids and proteins, potentially modifying their functions. The iodine atom plays a critical role in these interactions, influencing the compound's reactivity and biological activity compared to other halogenated uracils.
Antiviral Activity
Research indicates that 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one exhibits antiviral properties, and in vitro studies have shown its effectiveness against viruses, including herpes simplex and varicella zoster. The compound inhibits viral replication through mechanisms involving nucleic acid modification.
Anticancer Properties
Studies suggest that 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one may inhibit skin tumor formation and exhibit protective effects against certain carcinogens in vitro. Its mechanism likely involves interference with DNA synthesis or repair processes, though detailed pathways remain to be fully elucidated.
Data Tables
Comparison of Halogenated Uracils
Compound | Position of Halogen | Biological Activity |
---|---|---|
5-Iodo-6-methyluracil | 5 | Antiviral, anticancer |
5-Bromo-6-methyluracil | 5 | Moderate antiviral |
5-Chloro-6-methyluracil | 5 | Lower activity |
Summary of Anticancer Studies
Study Type | Findings |
---|---|
In Vitro | Inhibition of tumor cell proliferation |
In Vivo | Reduced tumor incidence in animal models |
Mechanistic Insights | Potential interference with DNA repair mechanisms |
Mechanism of Action
The mechanism by which 5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom and the methylsulfanyl group can play crucial roles in binding interactions and the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-methylsulfanyl-pyrimidin-4-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
5-Chloro-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one:
Uniqueness
The presence of the iodine atom in 5-iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one makes it particularly unique. Iodine is a larger halogen compared to bromine or chlorine, which can influence the compound’s reactivity and interactions in chemical and biological systems. This uniqueness can be leveraged in the design of new molecules with specific properties and functions.
Biological Activity
5-Iodo-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structure, characterized by the presence of iodine, a methyl group, and a methylsulfanyl group attached to a pyrimidinone ring, positions it as a promising candidate for various biological applications.
The molecular formula of this compound is with a molecular weight of approximately 282.1 g/mol. The synthesis typically involves iodination of 6-methyl-2-methylsulfanyl-pyrimidin-4-one using iodine or N-iodosuccinimide (NIS) under controlled conditions, allowing for the introduction of the iodine atom at the 5-position of the pyrimidine ring.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method has been employed to assess its antibacterial properties, revealing significant inhibition zones against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Antitumor Activity
In vitro studies have shown that this compound possesses antitumor activity. It has been tested against several cancer cell lines, including murine leukemia (P388) and human colon cancer (HCT 116), with results indicating cytotoxic effects at micromolar concentrations. The compound's mechanism of action in cancer cells may involve interference with cell cycle progression and apoptosis induction .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the iodine atom and the methylsulfanyl group enhances its binding affinity to these targets, potentially modulating biological pathways involved in disease processes.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
---|---|---|---|
5-Iodo-6-methyl-2-methylsulfanyl... | High | Moderate | Enzyme/receptor interaction |
Meridianins (similar structure) | Moderate | High | CDK inhibition, apoptosis induction |
Variolins (related compounds) | Low | Moderate | Cytotoxicity through mitochondrial pathways |
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Antibacterial Studies : In one study, this compound was part of a series evaluated for their antibacterial properties against Mycobacterium tuberculosis and other resistant strains, showing promise as a lead compound for further development .
- Cytotoxicity Assays : Another investigation focused on its cytotoxic effects on various cancer cell lines, where it was found to induce cell death via apoptosis mechanisms, highlighting its potential as an anticancer agent .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer progression, supporting its role in drug design efforts aimed at treating malignancies .
Properties
IUPAC Name |
5-iodo-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNKOCFKZYAGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355152 | |
Record name | AC1LGCS5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76510-64-0 | |
Record name | AC1LGCS5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76510-64-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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